molecular formula C17H8BrCl4NO B12884421 2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone CAS No. 25840-28-2

2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone

Cat. No.: B12884421
CAS No.: 25840-28-2
M. Wt: 464.0 g/mol
InChI Key: ASQQHTXKJASBFK-UHFFFAOYSA-N
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Description

2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone is a complex organic compound characterized by its quinoline core structure substituted with multiple halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone undergoes several types of chemical reactions:

Common Reagents and Conditions

    Bromine and Chlorine: Used for halogenation reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Acidic and Basic Catalysts: Used in condensation and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted quinoline derivatives.

Scientific Research Applications

2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl)ethanone is unique due to its specific quinoline core and multiple halogen substitutions, which confer distinct electronic and steric properties, making it valuable for specialized applications in medicinal and material sciences.

Properties

CAS No.

25840-28-2

Molecular Formula

C17H8BrCl4NO

Molecular Weight

464.0 g/mol

IUPAC Name

2-bromo-1-[6,8-dichloro-2-(3,4-dichlorophenyl)quinolin-4-yl]ethanone

InChI

InChI=1S/C17H8BrCl4NO/c18-7-16(24)10-6-15(8-1-2-12(20)13(21)3-8)23-17-11(10)4-9(19)5-14(17)22/h1-6H,7H2

InChI Key

ASQQHTXKJASBFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)CBr)Cl)Cl

Origin of Product

United States

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